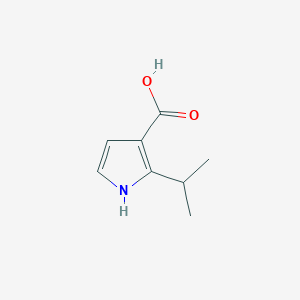
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound that contains a pyrrole ring, a carboxylic acid group, and an isopropyl group . Pyrrole is a five-membered aromatic ring with one nitrogen atom. The isopropyl group is a branched alkyl group, and the carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate pyrrole derivative with a compound containing the isopropyl group . The carboxylic acid group could be introduced through various methods such as oxidation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the isopropyl group, and the carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Resolution
The compound has been utilized in the synthesis and optical resolution of 1-[(3-carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid, leading to new atropisomeric 1-arylpyrrole derivatives. This process involves site-selective mono- and dimetalation methods and the absolute configuration of the dicarboxylic acid enantiomers is determined by X-ray diffraction and CD spectroscopy (Faigl et al., 2009).
Generation of Structurally Diverse Library
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative, has been used in alkylation and ring closure reactions to generate a structurally diverse library of compounds, involving ketones, pyrrole, and indoles (Roman, 2013).
Ligand in Cu-Catalyzed Reactions
Pyrrole 2-carboxylic acid has been found effective as a ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, showing moderate to good yields of diaryl amine products (Altman et al., 2008).
New Syntheses Routes
New procedures for synthesizing α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids and α-(2-R-aminomethyl-1H-pyrrol-1-yl)-substituted carboxylic acids have been developed based on furfurol and α-amino acids (Mokrov et al., 2009).
Applications in Organic Chemistry
The compound has been involved in a general synthesis of pyrrole-2-carboxylic acid derivatives, where the reaction between 2H-azirines and enamines yields 1H-pyrrole-2-carboxylic acid derivatives (Law et al., 1984).
Antimicrobial Properties
Novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities, demonstrating good antibacterial and antifungal properties (Hublikar et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-propan-2-yl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h3-5,9H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPHTTZDABWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

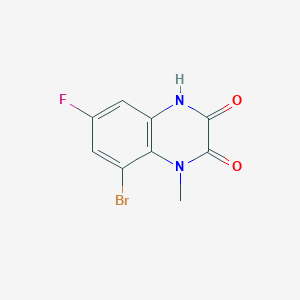
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
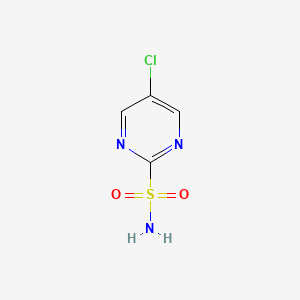
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
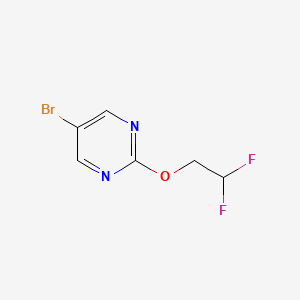
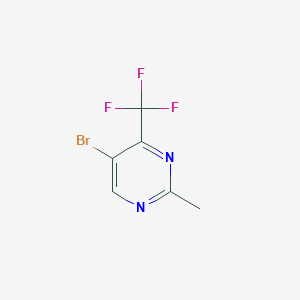
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
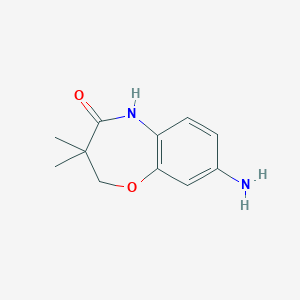
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
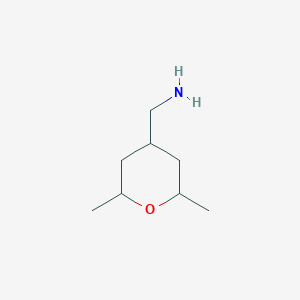
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
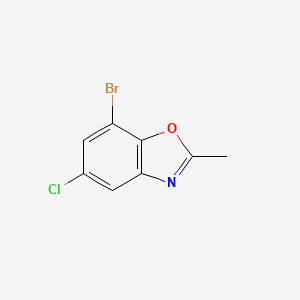
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)